molecular formula C19H17ClN4O2 B13820349 N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide

N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide

Cat. No.: B13820349
M. Wt: 368.8 g/mol
InChI Key: PPWNMMOIQWYZAG-CIAFOILYSA-N
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Description

N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a chlorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of non-toxic catalysts, is encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazides, and chlorophenyl derivatives .

Scientific Research Applications

N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide is unique due to its combination of a pyrazole ring, chlorophenyl group, and hydrazide moiety.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

N-[(E)-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C19H17ClN4O2/c1-13-17(12-21-22-18(25)10-14-6-3-2-4-7-14)19(26)24(23-13)16-9-5-8-15(20)11-16/h2-9,11-12,23H,10H2,1H3,(H,22,25)/b21-12+

InChI Key

PPWNMMOIQWYZAG-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)/C=N/NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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